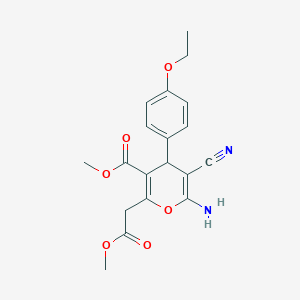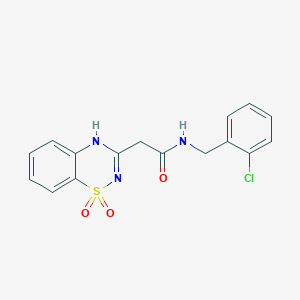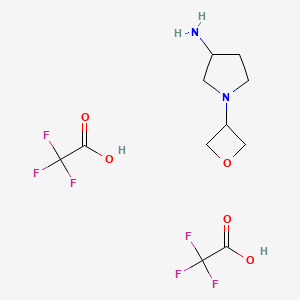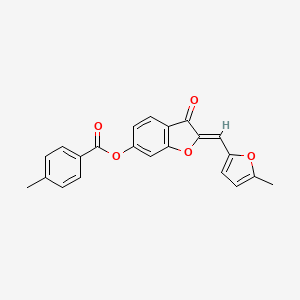![molecular formula C13H15NO5S B2582531 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide CAS No. 1448137-14-1](/img/structure/B2582531.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide” appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products . The compound also contains a but-2-yn-1-yl group, which is a type of alkyne, and an ethanesulfonamide group, which is a type of sulfonamide.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ring, which would contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the alkyne and sulfonamide groups. Alkynes are known to undergo a variety of reactions, including addition reactions, while sulfonamides can act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring could contribute to its stability, while the alkyne and sulfonamide groups could influence its reactivity .Applications De Recherche Scientifique
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. A series of derivatives bearing 3-N-fused heteroaryl moieties have shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The structure–activity relationship study identified analogs with IC50 values ranging from 328 to 644 nM, indicating potent anticancer properties .
Detection of Carcinogenic Lead
Derivatives of this compound have been used to detect carcinogenic lead (Pb2+) ions. A sensor developed using these derivatives on a glassy carbon electrode with a Nafion conducting polymer matrix showed high sensitivity and selectivity for Pb2+. This application is crucial for environmental monitoring and public health safety .
Cyclooxygenase Inhibition
Substituted cinnamides related to this compound have been found to be potent cyclooxygenase inhibitors. This activity is significant for developing anti-inflammatory drugs, as cyclooxygenase is a key enzyme in the inflammatory process .
Antimicrobial Activity
The compound and its derivatives have shown promise as antimicrobial agents. This application is particularly relevant in the fight against drug-resistant bacteria and the search for new antibiotics .
Antitubercular Activity
In addition to its antimicrobial properties, there is evidence to suggest that this compound could be effective against tuberculosis. This is an important area of research given the global health impact of tuberculosis and the need for new treatments .
Antiviral Activity
Research indicates that derivatives of this compound may have antiviral properties. This is a critical area of study, especially in the context of emerging viral diseases and pandemics .
Analgesic Properties
The compound has been associated with analgesic properties, which could be beneficial in pain management. Developing new pain relief medications is essential to improve quality of life for individuals suffering from chronic pain .
Anti-Platelet Activity
There is potential for this compound to be used in preventing blood clots due to its anti-platelet activity. This application could be significant in the treatment and prevention of cardiovascular diseases .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-2-20(15,16)14-7-3-4-8-17-11-5-6-12-13(9-11)19-10-18-12/h5-6,9,14H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGMWXXVYMUFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

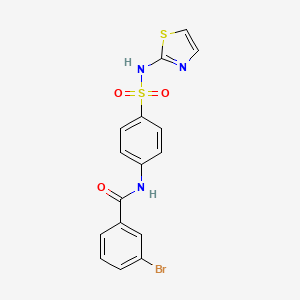

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)
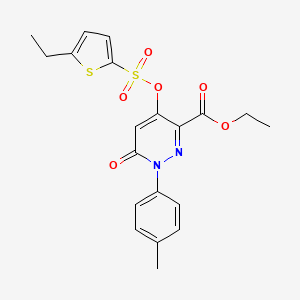
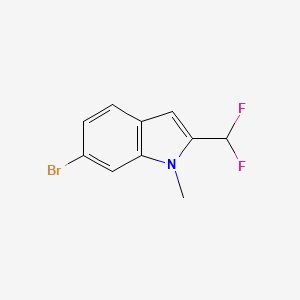
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)
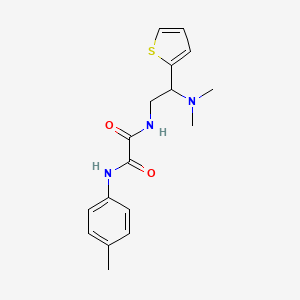
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2582465.png)
